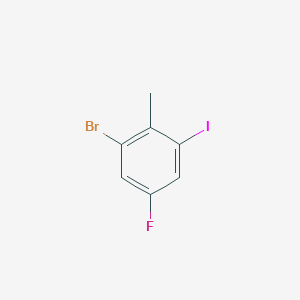

1-Bromo-5-fluoro-3-iodo-2-methylbenzene

Description

Significance of Halogenated Arenes as Synthons in Organic Synthesis

Halogenated arenes, or aryl halides, are fundamental synthons in organic synthesis, primarily due to the reactivity of the carbon-halogen bond. ncert.nic.in Halogens can serve as effective leaving groups in nucleophilic substitution reactions and are crucial participants in a wide array of powerful carbon-carbon and carbon-heteroatom bond-forming cross-coupling reactions. nih.govgoogle.com The ability to selectively introduce different halogens (fluorine, chlorine, bromine, and iodine) at various positions on an aromatic ring allows for a programmed, stepwise functionalization of the molecule. This strategic installation of halogens provides chemists with a powerful toolkit for the construction of complex organic molecules, including pharmaceuticals, agrochemicals, and functional materials. ncert.nic.innih.gov

Overview of the Unique Chemical Challenges and Opportunities Presented by Polyhalogenation

The presence of multiple halogen atoms on a single aromatic ring, as seen in polyhalogenated arenes, introduces both unique challenges and significant opportunities. A primary challenge lies in achieving regioselectivity—directing a reaction to a specific halogenated site while leaving others untouched. nih.govwhiterose.ac.uk The reactivity of carbon-halogen bonds in cross-coupling reactions generally follows the trend C-I > C-Br > C-Cl > C-F, which can often be exploited for selective transformations. acs.org However, when identical halogens are present, the electronic and steric environment of each C-X bond becomes the determining factor for selectivity. nih.govwikipedia.org

Furthermore, the presence of multiple halogens can lead to complex reaction pathways, such as the "halogen dance," a base-catalyzed isomerization where a halogen atom migrates to a different position on the aromatic ring. rsc.orgclockss.org While this can be an undesired side reaction, it can also be harnessed as a synthetic strategy to access substitution patterns that are difficult to obtain through direct methods. researchgate.net The opportunity afforded by polyhalogenation is the ability to perform sequential, site-selective modifications, creating highly functionalized and intricate molecular scaffolds from a single starting material. wikipedia.org

Rationale for Comprehensive Research on 1-Bromo-5-fluoro-3-iodo-2-methylbenzene

1-Bromo-5-fluoro-3-iodo-2-methylbenzene is a compelling subject for comprehensive research due to its unique substitution pattern, which presents a rich platform for exploring selective chemical transformations. The presence of three different halogens (iodine, bromine, and fluorine) with distinct reactivities, coupled with the directing effect of the methyl group, makes this molecule an ideal model for studying regioselective cross-coupling and functionalization reactions. The C-I bond is the most reactive towards oxidative addition in palladium-catalyzed cross-couplings, followed by the C-Br bond, while the C-F bond is generally inert under these conditions. acs.org This hierarchy allows for a predictable and stepwise introduction of different substituents. The methyl group's electronic and steric influence further refines the reactivity of the adjacent halogen atoms, offering a nuanced case study in substrate control.

Scope and Methodologies Employed in the Study of 1-Bromo-5-fluoro-3-iodo-2-methylbenzene

The study of 1-Bromo-5-fluoro-3-iodo-2-methylbenzene encompasses several key areas of organic chemistry. Synthetic methodologies focus on the regioselective introduction of the halogens and the methyl group onto the benzene (B151609) ring, often involving techniques like directed ortho-metalation (DoM). organic-chemistry.orgbaranlab.org In DoM, a directing group guides the deprotonation of the ortho position by a strong base, typically an organolithium reagent, followed by quenching with an electrophile. researchgate.net

The reactivity of this compound is primarily investigated through various cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings, to understand the chemoselectivity of its C-I and C-Br bonds. nih.gov Furthermore, the potential for halogen dance rearrangements under basic conditions is an important aspect of its reactivity profile to be explored. rsc.orgbldpharm.com

Analytical methodologies, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), are crucial for the characterization of the compound and its reaction products. whiterose.ac.uk Computational studies, such as Density Functional Theory (DFT) calculations, can also be employed to model reaction mechanisms and predict regioselectivity, providing deeper insight into the factors governing its chemical behavior. aobchem.com

Interactive Data Table: Properties of 1-Bromo-5-fluoro-3-iodo-2-methylbenzene

| Property | Value | Source |

| Chemical Formula | C₇H₅BrFI | nih.gov |

| IUPAC Name | 1-Bromo-5-fluoro-3-iodo-2-methylbenzene | nih.gov |

| CAS Number | 1805552-81-1 | nih.gov |

| Molecular Weight | 330.92 g/mol | |

| Physical Form | Expected to be a solid or liquid | - |

| Solubility | Expected to be soluble in common organic solvents | - |

Properties

IUPAC Name |

1-bromo-5-fluoro-3-iodo-2-methylbenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrFI/c1-4-6(8)2-5(9)3-7(4)10/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANNZTPJLJKISDD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1I)F)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrFI | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.92 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Systematic Nomenclature and Advanced Structural Considerations of 1 Bromo 5 Fluoro 3 Iodo 2 Methylbenzene

In-depth Analysis of IUPAC Nomenclature Rules Applied to Complex Halogenated Arenes

The systematic name of a substituted benzene (B151609) derivative is determined by the rules set forth by the International Union of Pure and Applied Chemistry (IUPAC). qmul.ac.ukiupac.org For a polysubstituted benzene ring where no single substituent confers a special name to the parent structure (like phenol (B47542) or aniline), the compound is named as a derivative of benzene. qmul.ac.uk The process involves identifying the substituents, arranging them alphabetically, and numbering the carbon atoms of the ring to assign locants.

The substituents on the benzene ring are bromo, fluoro, iodo, and methyl. According to IUPAC rules, these are cited as prefixes in alphabetical order: bromo, fluoro, iodo, methyl. uiuc.edu

The primary rule for numbering is to assign the set of locants that is the lowest possible. stackexchange.com The "lowest set" is the one that has the lowest number at the first point of difference when comparing sets term by term in increasing numerical order. stackexchange.com

For this molecule, the possible locant sets are:

Starting from Bromo: {1, 2, 3, 5} (for 1-bromo, 2-methyl, 3-iodo, 5-fluoro)

Starting from Methyl: {1, 2, 4, 6} (for 1-methyl, 2-iodo, 4-fluoro, 6-bromo)

Starting from Iodo: {1, 2, 3, 5} (for 1-iodo, 2-methyl, 3-bromo, 5-fluoro)

Starting from Fluoro: {1, 3, 4, 5} (for 1-fluoro, 3-bromo, 4-methyl, 5-iodo)

Comparing the sets {1,2,3,5}, {1,2,4,6}, and {1,3,4,5}, the set {1,2,3,5} is the lowest. With this set established, a choice remains between two starting points (Bromo or Iodo). In such cases, the substituent cited first in the alphabetical name is assigned the lowest locant. stackexchange.com Since "bromo" precedes "iodo" alphabetically, it is assigned position 1. This confirms the IUPAC name as 1-Bromo-5-fluoro-3-iodo-2-methylbenzene .

Table 1: IUPAC Nomenclature Analysis for 1-Bromo-5-fluoro-3-iodo-2-methylbenzene

| Substituent | Prefix | Alphabetical Order | Assigned Locant |

|---|---|---|---|

| -Br | Bromo | 1 | 1 |

| -F | Fluoro | 2 | 5 |

| -I | Iodo | 3 | 3 |

| -CH₃ | Methyl | 4 | 2 |

Steric and Electronic Effects of Multiple Halogen and Alkyl Substituents on Aromaticity

The aromaticity of the benzene ring is influenced by the electronic and steric properties of its substituents. bohrium.com Any substitution causes a distortion in the ring's structure and electron distribution compared to unsubstituted benzene. bohrium.com

Electronic Effects: The substituents on 1-bromo-5-fluoro-3-iodo-2-methylbenzene exert competing electronic effects.

Methyl Group (-CH₃): The alkyl group is electron-donating through a positive inductive effect (+I) and hyperconjugation, which involves the delocalization of sigma-electrons from the C-H bonds into the ring. This makes the methyl group an activating group. philadelphia.edu.jo

The net effect on the ring's aromaticity is complex. While electron-donating groups can sometimes enhance aromaticity based on certain metrics like NICS (Nucleus-Independent Chemical Shift), substitution generally leads to a decrease in aromaticity due to structural distortions. bohrium.comnih.gov The combination of three deactivating halogens and one activating methyl group results in an uneven distribution of electron density across the ring.

Steric Effects: Steric hindrance arises from the physical size of the atoms. The presence of four substituents, particularly the large iodine and bromine atoms flanking the methyl group at positions 1 and 3, creates significant spatial crowding. This repulsion forces the substituents and adjacent carbon atoms out of the ideal planar geometry of a benzene ring, leading to bond angle and bond length distortions. This deviation from planarity disrupts the continuous overlap of p-orbitals, which is fundamental to aromaticity.

Table 2: Physicochemical Properties of Substituents

| Substituent | van der Waals Radius (Å) | Pauling Electronegativity | Electronic Effect |

|---|---|---|---|

| Fluorine (-F) | 1.47 | 3.98 | -I, +R (Strong -I) |

| Bromine (-Br) | 1.85 | 2.96 | -I, +R (Balanced) |

| Iodine (-I) | 1.98 | 2.66 | -I, +R (Weak -I) |

| Methyl (-CH₃) | 2.00 | N/A (C: 2.55, H: 2.20) | +I, Hyperconjugation |

Conformational Analysis and Rotational Isomerism of the Methyl Group Relative to the Substituted Phenyl Ring

The rotation of the methyl group in toluene (B28343) derivatives is not entirely free but is hindered by a potential energy barrier. aip.org This phenomenon, known as rotational isomerism, leads to distinct conformers (or rotamers). unicamp.br In 1-bromo-5-fluoro-3-iodo-2-methylbenzene, the methyl group is at the C2 position, situated between a bromine atom at C1 and an iodine atom at C3.

The barrier to internal rotation is highly sensitive to the nature of these adjacent (ortho) substituents. researchgate.net The primary contributor to the rotational barrier in such ortho-substituted toluenes is steric repulsion between the hydrogen atoms of the methyl group and the neighboring substituents. researchgate.netrsc.org The bulky bromine and iodine atoms create a significant steric clash with the rotating methyl group.

Studies on simpler ortho-substituted toluenes show that repulsive steric interactions tend to dominate, favoring a conformation where one of the methyl C-H bonds is directed away from the ortho substituents (a pseudo-trans conformation). aip.orgresearchgate.net In this molecule, the conformation of the methyl group will be a delicate balance of minimizing repulsion from both the bromine and the even larger iodine atom. The potential energy surface for rotation would likely show a three-fold barrier with energy minima corresponding to staggered conformations and maxima corresponding to eclipsed conformations relative to the ring substituents. unicamp.br The height of this barrier is expected to be substantial due to the presence of two large ortho-halogen atoms.

Table 3: Experimental Rotational Barriers (V₃) in Related o-Halogenated Toluenes

| Compound | Rotational Barrier (cm⁻¹) | Reference |

|---|---|---|

| o-Fluorotoluene | 236.841 | rsc.org |

| o-Chlorotoluene | 466.44 | rsc.org |

| o-Bromotoluene | ~513 | rsc.org |

| o-Iodotoluene | Not specified, but trend suggests it is highest | rsc.org |

| Note: The barrier height increases with the size of the halogen substituent due to greater steric repulsion. rsc.org The barrier in 1-bromo-5-fluoro-3-iodo-2-methylbenzene would be influenced by both ortho substituents (Br and I). |

Intramolecular Halogen Bonding and Other Non-Covalent Interactions within the Molecular Architecture

The specific arrangement of halogen atoms in 1-bromo-5-fluoro-3-iodo-2-methylbenzene allows for the possibility of intramolecular non-covalent interactions that can influence its three-dimensional structure.

Halogen Bonding: A halogen bond is a directional, non-covalent interaction between an electron-deficient region on a halogen atom (known as a σ-hole) and an electron-rich site. mdpi.comrsc.org The σ-hole is a region of positive electrostatic potential located on the halogen atom opposite the R-X covalent bond. rsc.org Iodine and bromine are effective halogen bond donors. rsc.orgrsc.org

Within this single molecule, a potential intramolecular halogen bond could form, for instance, between the σ-hole of the iodine atom at C3 and the electron-rich lone pairs of the bromine atom at C1 or the fluorine atom at C5. However, the rigid geometry of the benzene ring imposes significant constraints. For such an interaction to occur, the C-I···Br or C-I···F angle would need to be favorable, which is difficult to achieve without significant distortion of the aromatic ring. While intermolecular halogen bonds are common, strong intramolecular variants in rigid systems like this are less so but can play a role in defining the preferred conformation. researchgate.net

Van der Waals Forces: These include London dispersion forces, which are present between all atoms and are significant for large, polarizable atoms like iodine and bromine. wikipedia.org Repulsive van der Waals interactions between the adjacent bulky substituents are a major factor in the steric hindrance discussed previously.

Dipole-Dipole Interactions: The individual C-F, C-Br, and C-I bonds are polar. The vector sum of these bond dipoles gives the molecule a net molecular dipole moment, leading to electrostatic dipole-dipole interactions that influence how molecules interact with each other in a condensed phase.

These varied non-covalent forces collectively determine the molecule's conformational preferences and its potential for self-assembly in the solid state. wikipedia.org

Table of Mentioned Compounds

Table 4: Compound Names Mentioned in the Article

| Systematic or Common Name |

|---|

| 1-Bromo-5-fluoro-3-iodo-2-methylbenzene |

| Benzene |

| o-Fluorotoluene |

| o-Chlorotoluene |

| o-Bromotoluene |

| o-Iodotoluene |

| Phenol |

| Aniline (B41778) |

Advanced Synthetic Methodologies for 1 Bromo 5 Fluoro 3 Iodo 2 Methylbenzene and Its Precursors

Retrosynthetic Strategies for Assembling the Polyhalogenated Aromatic Core

Retrosynthetic analysis is a powerful tool for devising synthetic routes to complex target molecules by breaking them down into simpler, commercially available starting materials. pressbooks.pubyoutube.com For a trisubstituted halobenzene like 1-bromo-5-fluoro-3-iodo-2-methylbenzene, the primary consideration is the order of introduction of the four substituents (methyl, fluoro, bromo, iodo), as their directing effects will govern the regiochemical outcome of each subsequent step. pressbooks.publibretexts.org

A logical retrosynthetic approach often involves disconnecting the bond to the most easily introduced or manipulated functional group. In this case, the iodo group can be introduced in a late-stage electrophilic aromatic substitution. This leads to the key precursor 1-bromo-5-fluoro-2-methylbenzene .

Pathway A: Late-stage Iodination: This strategy disconnects the C-I bond first. The synthesis would then focus on preparing the dibromo-fluoro-toluene intermediate.

Target: 1-Bromo-5-fluoro-3-iodo-2-methylbenzene

Precursor 1: 3-Bromo-5-fluoro-2-methylaniline (via diazotization/Sandmeyer-type reaction to remove the amino group and install iodine)

Precursor 2: 4-Bromo-2-fluoro-6-nitrotoluene (via reduction of the nitro group)

Starting Material: 4-Fluorotoluene (B1294773) or 3-Fluorotoluene

Pathway B: Building from a Dihalogenated Toluene (B28343): An alternative strategy begins with a dihalogenated toluene and introduces the third halogen. For example, starting with 2-bromo-4-fluorotoluene (B74383), a regioselective iodination would be required. prepchem.com The challenge lies in controlling the position of the incoming electrophile, which will be directed ortho/para to the existing substituents.

Pathway C: Diazonium Salt Chemistry: A powerful strategy for overcoming directing group conflicts involves the use of an amino group, which can be converted into a diazonium salt and subsequently replaced by a variety of substituents, including halogens or hydrogen (deamination). google.comyoutube.com For instance, an aniline (B41778) derivative such as 4-bromo-2-chloro-6-iodoaniline can be synthesized and then undergo a deamination reaction to yield the target scaffold, demonstrating how an amino group can be used as a "placeholder" to control substitution patterns before being removed. google.com

A summary of potential precursors is presented below.

| Precursor Compound | Potential Starting Material | Key Transformation |

| 3-Bromo-5-fluoro-2-methylbenzene | 3-Fluoro-2-methylaniline | Sandmeyer Reaction |

| 4-Bromo-2-fluoro-6-nitrotoluene | 4-Fluoro-2-nitrotoluene (B1294404) | Electrophilic Bromination |

| 2-Bromo-4-fluorotoluene | 4-Fluorotoluene | Electrophilic Bromination |

| 3-Fluoro-2-iodotoluene | 3-Fluorotoluene | Directed Ortho-Metalation |

Regioselective Functionalization Techniques for Benzenoid Systems

Achieving the desired 1,2,3,5-substitution pattern on the benzene (B151609) ring is a significant challenge. Success hinges on the application of modern regioselective functionalization methods.

Directed ortho-metalation (DoM) is a potent technique for the regioselective functionalization of aromatic rings. wikipedia.orgorganic-chemistry.org It utilizes a directing metalation group (DMG) that coordinates to an organolithium reagent, typically n-butyllithium (n-BuLi) or sec-butyllithium (B1581126) (s-BuLi), to facilitate deprotonation at the adjacent ortho position. baranlab.orguwindsor.ca The resulting aryllithium intermediate can then be trapped by a suitable electrophile.

Fluorine is known to be a modest but effective DMG. researchgate.net In a potential precursor like 3-fluorotoluene, the fluorine atom can direct lithiation to the C2 position. Subsequent quenching with an iodine source, such as molecular iodine (I₂) or 1,2-diiodoethane, would yield 3-fluoro-2-iodotoluene, a valuable intermediate.

DoM Reaction Example:

| Starting Material | Reagents | Product |

|---|---|---|

| 3-Fluorotoluene | 1. s-BuLi, TMEDA, THF, -78°C2. I₂ | 3-Fluoro-2-iodotoluene |

The strength of the DMG and the reaction conditions are critical. Amide, carbamate, and oxazoline (B21484) groups are more powerful DMGs than fluorine and can be used to ensure high regioselectivity in complex systems. baranlab.orgnih.govrsc.org

Electrophilic aromatic substitution (EAS) is the most common method for functionalizing benzene rings. youtube.comopenstax.org The regioselectivity is governed by the electronic and steric properties of the substituents already present on the ring. The methyl group is an activating ortho-, para-director, while halogens are deactivating ortho-, para-directors. libretexts.org

Synthesizing 1-bromo-5-fluoro-3-iodo-2-methylbenzene via EAS requires careful sequencing. For example, the bromination of 4-fluorotoluene with bromine in acetic acid in the presence of iron and iodine catalysts yields a mixture of 2-bromo-4-fluorotoluene (41.9%) and 3-bromo-4-fluorotoluene (B1266451) (57%), which must be separated. prepchem.com

To achieve higher selectivity, pre-existing functional groups that offer strong and unambiguous directing effects are often employed. For instance, the nitration of 2-bromo-4-fluorophenol (B1268413) with a mixed acid of sulfuric and nitric acid can afford 2-bromo-4-fluoro-6-nitrophenol, showcasing a controlled EAS reaction. google.com Similarly, the bromination of 4-fluoro-2-nitrotoluene can be achieved with high yield using N-bromosuccinimide (NBS) in a mixture of trifluoroacetic acid and sulfuric acid. chemicalbook.com The powerful electron-withdrawing nitro group directs the incoming electrophile (Br+) primarily to the position meta to itself and ortho to the fluorine atom.

EAS Reaction Conditions:

| Substrate | Reagents | Product | Reference |

|---|---|---|---|

| 4-Fluorotoluene | Br₂, Fe, I₂, Acetic Acid | 2-Bromo-4-fluorotoluene & 3-Bromo-4-fluorotoluene | prepchem.com |

| 4-Fluoro-2-nitrotoluene | N-Bromosuccinimide (NBS), H₂SO₄, CF₃COOH | 1-Bromo-5-fluoro-2-methyl-3-nitro-benzene | chemicalbook.com |

Nucleophilic aromatic substitution (SₙAr) provides an alternative pathway for introducing substituents, particularly in cases where EAS is difficult or non-selective. wikipedia.org The SₙAr mechanism requires a nucleophile, a good leaving group (typically a halide), and, crucially, the presence of strong electron-withdrawing groups (EWGs), such as nitro (NO₂) groups, positioned ortho or para to the leaving group. masterorganicchemistry.comlibretexts.org

While the final target molecule is not suitably activated for SₙAr, this strategy can be employed in the synthesis of its precursors. For example, a di-nitrated fluorotoluene could potentially undergo selective substitution of one nitro group by a nucleophile. The reaction rate is highly dependent on the nature of the leaving group, with fluoride (B91410) often being the most reactive due to its high electronegativity, which strongly polarizes the C-F bond and activates the ring for nucleophilic attack. youtube.com

Recently, a "directed SₙAr" reaction has been reported where an ortho-iodobenzamide can react with amine nucleophiles without the need for strong EWGs, suggesting new possibilities for this reaction class. rsc.org

Differential Halogenation and Dehalogenation Approaches

The synthesis of polyhalogenated arenes with different halogens requires methods that can selectively introduce one halogen in the presence of others.

The distinct reactivity of bromine and iodine allows for their sequential and selective introduction. The choice of halogenating agent and catalyst is paramount for controlling the reaction's outcome.

Selective Bromination: For substrates that are deactivated or moderately activated, N-bromosuccinimide (NBS) is a common and effective brominating agent. The reaction of 4-fluoro-2-nitrotoluene with NBS in an acidic medium provides a high yield of the brominated product, demonstrating excellent regiocontrol. chemicalbook.com For other substrates, such as fluorobenzene, selective para-bromination can be achieved using bromine in the presence of a shape-selective zeolite catalyst combined with a Lewis acid. google.com

Selective Iodination: Iodination is typically accomplished using electrophilic iodine reagents. Iodine itself is not very electrophilic, so it is often activated by an oxidizing agent like nitric acid or used in the form of a more reactive species like iodine monochloride (ICl). masterorganicchemistry.com For example, the iodination of 4-bromo-2-chloroaniline (B1269894) is effectively carried out using ICl in acetic acid, with the strongly activating amino group directing the iodine to the ortho position. google.com

| Halogenation Type | Reagent System | Typical Substrate Type | Key Features |

| Bromination | Br₂ / FeBr₃ | General Aromatics | Classic, powerful brominating system. openstax.org |

| N-Bromosuccinimide (NBS) / H₂SO₄ | Deactivated/Activated Rings | Milder source of electrophilic bromine, good for selective reactions. chemicalbook.com | |

| Br₂ / Zeolite Catalyst | Haloarenes, Alkylbenzenes | Promotes para-selectivity. google.com | |

| Iodination | I₂ / HNO₃ (or other oxidant) | General Aromatics | Oxidant generates a more potent electrophile (I+). masterorganicchemistry.com |

| Iodine Monochloride (ICl) | Activated Rings (e.g., anilines, phenols) | More reactive than I₂, good for controlled iodination. google.com | |

| Enzymatic (Flavin-dependent halogenases) | Electron-rich arenes | High site-selectivity under mild conditions. nih.gov |

The development of biocatalytic methods, using enzymes like flavin-dependent halogenases, represents a frontier in selective halogenation, offering high selectivity for both bromination and iodination on a variety of aromatic substrates under mild conditions. nih.gov

Fluorination Methodologies for Aromatic Systems

The introduction of a fluorine atom onto an aromatic ring is a critical step in the synthesis of 1-bromo-5-fluoro-3-iodo-2-methylbenzene and its precursors. Due to the extreme reactivity of elemental fluorine (F₂), direct fluorination is often difficult to control and can lead to poor yields and a mixture of products. nsf.govacs.org Consequently, specialized reagents have been developed for more controlled electrophilic fluorination.

Among the most effective and widely used are N-F reagents, which feature a nitrogen-fluorine bond. wikipedia.org These compounds act as electrophilic sources of fluorine ("F+"). Selectfluor®, the trade name for 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate), is a prominent example of such a reagent. nsf.govnih.gov It is a stable, safe, and effective fluorine donor for the fluorination of a wide range of nucleophiles, including electron-rich aromatic rings. nih.govresearchgate.net The reaction typically proceeds via an electrophilic aromatic substitution mechanism, where the π-system of the benzene ring attacks the electrophilic fluorine atom of the reagent. libretexts.org The versatility of Selectfluor® allows for the fluorination of various aromatic and heterocyclic compounds, often under mild conditions. researchgate.netacsgcipr.org

The mechanism of electrophilic fluorination has been a subject of study, with debate between a direct SN2-type pathway and a single-electron transfer (SET) process. wikipedia.org However, evidence from radical probe experiments often suggests a non-radical pathway, supporting the SN2 mechanism in many cases. wikipedia.org The choice of solvent and reaction conditions can be optimized to improve yields and selectivity for these transformations. researchgate.net

| Reagent | Substrate Type | Typical Conditions | Notes |

| Selectfluor® | Electron-rich arenes, heterocycles | Acetonitrile, Room Temperature | A stable, commercially available electrophilic fluorinating agent. nih.govresearchgate.net |

| N-Fluorobenzenesulfonimide (NFSI) | Aromatic compounds, enolates | Varies, often organic solvents | Another common N-F reagent for electrophilic fluorination. wikipedia.orgresearchgate.net |

Strategic Halogen Exchange Reactions for Precursor Synthesis

Halogen exchange reactions provide a powerful strategic tool for the synthesis of polyhalogenated aromatic compounds. The classic Finkelstein reaction, which involves the exchange of an alkyl chloride or bromide to an alkyl iodide using sodium iodide in acetone, is traditionally limited to SN2-reactive alkyl halides. nih.govnih.gov Aryl halides are generally unreactive under these conditions due to the strength of the carbon-halogen bond on an sp²-hybridized carbon. nih.govmdpi.com

However, the development of the "Aromatic Finkelstein Reaction" has overcome this limitation through the use of transition metal catalysts. nih.govacs.org This reaction allows for the conversion of more readily available aryl chlorides and bromides into aryl iodides. Catalysis by copper(I) iodide (CuI), often in combination with diamine ligands, is a common and effective method. acs.orgorganic-chemistry.orgresearchgate.net Nickel complexes have also been shown to catalyze this transformation effectively. nih.govmdpi.comacs.org These reactions typically employ polar aprotic solvents like dimethylformamide (DMF). nih.gov

This methodology is crucial for synthesizing precursors to 1-bromo-5-fluoro-3-iodo-2-methylbenzene. For instance, a bromo-fluoro-chloro-toluene derivative could be synthesized and then subjected to a selective halogen exchange to replace the chlorine with iodine, leveraging the greater reactivity of the C-Cl bond compared to the C-Br bond under specific catalytic conditions. The ability to selectively swap one halogen for another is a cornerstone of building complex, specifically substituted aromatic molecules. mdpi.com

| Reaction | Catalyst System | Substrate | Product | Typical Solvent |

| Aromatic Finkelstein | CuI / Diamine Ligand | Aryl Chloride/Bromide | Aryl Iodide | DMF, Dioxane |

| Aromatic Finkelstein | Nickel(II) Bromide / Phosphine (B1218219) Ligand | Aryl Chloride/Bromide | Aryl Iodide | Polar Aprotic Solvents |

Transition Metal-Catalyzed Cross-Coupling Strategies for Aryl Halide Construction

Transition metal-catalyzed cross-coupling reactions are indispensable for forming carbon-carbon and carbon-heteroatom bonds, providing pathways to assemble complex aromatic structures from simpler aryl halide precursors.

Suzuki-Miyaura and Sonogashira Coupling in Related Systems

The Suzuki-Miyaura coupling, which pairs an organoboron compound with an organic halide, is a versatile and widely used palladium-catalyzed reaction for forming C-C bonds. yonedalabs.comyoutube.com Its utility extends to the synthesis of complex molecules, including those with multiple halogen substituents. By carefully selecting the catalyst, ligands, and reaction conditions, chemoselective couplings can be achieved on polyhalogenated arenes. nih.govacs.org This allows for the sequential functionalization of an aromatic ring, where one halogen (e.g., iodine) reacts in preference to another (e.g., bromine or chlorine).

The Sonogashira coupling reaction, which joins a terminal alkyne with an aryl or vinyl halide, is another powerful palladium-catalyzed transformation. organic-chemistry.org This reaction is also highly effective for polyhalogenated substrates. Studies on 1,2,3-triiodobenzene (B3054506) have demonstrated that highly regioselective mono- and double-coupling reactions can be achieved under ambient conditions, highlighting the precise control possible. rsc.org For instance, an iodo-substituted position can be selectively coupled with an alkyne while leaving bromo- or chloro-substituents on the same ring intact for subsequent transformations. researchgate.netresearchgate.net

Buchwald-Hartwig Amination Precursors

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide and an amine. wikipedia.orglibretexts.orgnih.gov This reaction is exceptionally broad in scope, tolerating a wide variety of functional groups and utilizing aryl bromides, chlorides, and triflates as coupling partners. wikipedia.orgacs.org The choice of phosphine ligand is critical to the success of the reaction, with different generations of ligands developed to handle increasingly challenging substrates. acsgcipr.orgnih.gov

In the context of synthesizing 1-bromo-5-fluoro-3-iodo-2-methylbenzene, the Buchwald-Hartwig amination is a key strategic tool. An amine can be introduced onto a halogenated toluene precursor. This amine then serves as a "masked functionality" or a precursor to another group. For example, an amino group can be converted into an iodo group via the Sandmeyer reaction, which involves diazotization of the amine followed by treatment with an iodide salt. This two-step sequence allows for the introduction of an iodine atom in a position that might be difficult to access through direct iodination.

Other Palladium and Nickel-Catalyzed Carbon-Carbon Bond Formations

Beyond Suzuki and Sonogashira reactions, other cross-coupling methods are valuable. The Kumada coupling, one of the earliest developed cross-coupling reactions, utilizes a Grignard reagent (organomagnesium halide) as the nucleophile and is typically catalyzed by nickel or palladium complexes. organic-chemistry.org Nickel-catalyzed Kumada couplings are particularly effective for coupling aryl bromides and chlorides. nih.govrhhz.net This method offers a cost-effective route for creating C-C bonds, especially for constructing aryl-substituted quaternary centers. nih.govrhhz.net

Palladium-catalyzed carbonylation is another important transformation, allowing the insertion of a carbonyl group (CO) into an aryl halide substrate to form derivatives like carboxylic acids, esters, or amides. researchgate.netmdpi.comresearchgate.net This reaction can be performed on dihalogenated substrates, and by controlling the conditions and nucleophiles present, selective carbonylation at one halogen site over another can be achieved. mdpi.com This adds another layer of synthetic versatility for building complex functionalized aromatic molecules.

Chemo- and Regioselective Synthesis Utilizing Masked Functionalities

Achieving the specific substitution pattern of 1-bromo-5-fluoro-3-iodo-2-methylbenzene relies heavily on strategies that control regioselectivity. The use of directing groups, which can be considered a type of masked functionality, is a paramount technique.

Directed ortho-metalation (DoM) is a powerful example of this approach. wikipedia.org In this reaction, a directing metalation group (DMG) on the aromatic ring complexes with an organolithium reagent (like n-butyllithium), directing the deprotonation to the adjacent ortho position. wikipedia.orgharvard.edu The resulting aryllithium species can then be trapped with an electrophile, such as iodine (I₂) or a bromine source (e.g., 1,2-dibromoethane), to install a halogen atom with perfect regioselectivity. Functional groups like amides, oxazolines, and even a fluorine atom itself can act as directing groups. harvard.eduepfl.chnih.gov For example, the fluorine atom in a fluorotoluene derivative can direct lithiation to the C-2 or C-6 position, which can then be selectively halogenated. psu.edu This method offers a route to substitution patterns that are not accessible through standard electrophilic aromatic substitution, where the inherent directing effects of the substituents would lead to different isomers.

Similarly, an amino group can be used as a directing group for ortho-halogenation before being removed or converted to another functionality (e.g., via diazotization), as discussed in the context of Buchwald-Hartwig amination precursors. Pyridine N-oxides are another class of substrates where the N-oxide group acts as a powerful directing group for highly regioselective halogenation at the 2-position, after which the N-oxide can be removed. nih.gov These strategies, which involve the temporary use of a functional group to control the position of subsequent reactions, are essential for the rational and efficient synthesis of highly substituted, non-symmetrical aromatic compounds.

Development of Green Chemistry Approaches for Production

The synthesis of highly substituted aromatic compounds like 1-bromo-5-fluoro-3-iodo-2-methylbenzene traditionally involves multi-step processes that can utilize hazardous reagents and generate significant solvent waste. In line with the principles of green chemistry, recent research has focused on developing more environmentally benign methodologies that minimize waste, reduce energy consumption, and utilize safer chemicals. These advanced approaches are being applied to both the final compound and its key precursors, aiming for a more sustainable production lifecycle.

Solvent-Free or Low-Solvent Synthesis

A primary goal in green chemistry is the reduction or elimination of volatile organic solvents, which contribute to environmental pollution and pose safety risks. To this end, solvent-free and low-solvent synthetic strategies are being explored for the production of halogenated aromatics.

Mechanochemical Synthesis: This approach uses mechanical energy, typically through ball milling, to initiate chemical reactions in the solid state, thereby eliminating the need for bulk solvents. nih.govnih.gov This technique is particularly promising for the synthesis of complex structures and has been applied to reactions like the Ullmann coupling and the generation of polyhalogenated benzene derivatives. nih.govgoogle.com For instance, the formation of C-C bonds in the synthesis of precursors can be achieved by milling reagents together, often with a catalytic amount of a metal. nih.gov The primary advantages are the significant reduction in solvent waste and, in some cases, access to novel chemical reactivity not observed in solution-phase reactions. nih.gov

Solid-Supported Reagents and Microwave-Assisted Synthesis: Another effective low-solvent strategy involves adsorbing liquid reagents onto solid supports like alumina (B75360) or silica. cem.com This method, often coupled with microwave irradiation, can accelerate reaction rates and improve yields while minimizing solvent use. cem.com For example, the synthesis of precursors such as N-acylated compounds has been shown to be significantly more efficient under microwave-assisted, solvent-free conditions compared to traditional heating methods. cem.com Phase Transfer Catalysis (PTC) is another technique that facilitates reactions between reagents in different phases (e.g., solid-liquid), reducing the need for a single solvent to dissolve all components. cem.com

The following table summarizes key findings from research into solvent-free synthesis of related aromatic compounds.

| Reaction Type | Methodology | Key Findings | Reference |

| C-N Coupling | Solvent-free Ullmann reaction with copper catalyst | Synthesizes aromatic amines (precursors) with high yield and low catalyst consumption without strong bases. | google.com |

| C-C Bond Formation | Mechanochemical Scholl reaction | Enables the synthesis of complex polycyclic aromatic hydrocarbons from smaller precursors without bulk solvents. | nih.gov |

| Aldol Condensation | Grinding of aldehydes and ketones with a solid base | Produces chalcone (B49325) derivatives (precursors) in high yields with minimal waste. researchgate.netcmu.edu | researchgate.netcmu.edu |

| Polymerization | Solvent-free ball milling | Allows for the synthesis of polymers from vinyl monomers without the need for initiators or solvents. nih.gov | nih.gov |

Catalytic Methodologies for Reduced Waste Generation

Catalysis is a cornerstone of green chemistry, offering pathways to more efficient and selective reactions, which in turn reduces waste by minimizing side products and enabling the use of less hazardous reagents.

Biocatalysis: The use of enzymes as catalysts offers high selectivity under mild reaction conditions (aqueous environment, neutral pH, and ambient temperature). Flavin-dependent halogenases (FDHs) are a class of enzymes being engineered for the site-selective halogenation of aromatic compounds. rsc.orgnih.govnih.gov These biocatalysts use benign inorganic halides (like NaBr or NaI) and avoid the harsh reagents and lack of regiocontrol often associated with traditional chemical halogenation. rsc.orgchemrxiv.org By engineering the enzyme's active site, it is possible to control which position on an aromatic ring is halogenated, a significant advantage when constructing complex molecules like 1-bromo-5-fluoro-3-iodo-2-methylbenzene. rsc.org

Recyclable and Heterogeneous Catalysts: A key aspect of sustainable catalysis is the ability to recover and reuse the catalyst, which is often a precious or heavy metal.

Graphene Oxide: This metal-free carbocatalyst has been used for the oxidative halogenation of active aromatic compounds. rsc.org It is employed with potassium halides and a green oxidant, can be easily recovered after the reaction, and has been shown to be reusable for multiple cycles without a significant loss of activity. rsc.org

Zeolites: These microporous aluminosilicates can act as shape-selective catalysts for electrophilic aromatic bromination. researchgate.net Using zeolites can lead to high regioselectivity, favoring the formation of specific isomers (e.g., para-bromo products) and reducing the formation of unwanted byproducts. researchgate.net A significant advantage is that zeolites can often be regenerated by simple heating and reused. researchgate.net

Recyclable Metal Catalysts: Nickel-based catalysts, such as Raney nickel, have been developed for hydrodehalogenation reactions. wasteforum.czmdpi.com Importantly, methods have been established to recycle the inactivated nickel catalyst by treating it with aluminum powder, making the process more economically and environmentally viable. wasteforum.cz Similarly, copper-catalyzed reactions are being designed to "recycle" halogen activating groups within a molecule, enhancing atom economy by using the same halogen for subsequent transformations. nih.gov

The table below details research on catalytic systems aimed at reducing waste in the synthesis of halogenated aromatic compounds.

| Catalyst Type | Reaction | Advantages | Reference(s) |

| Flavin-dependent Halogenases (FDHs) | Aromatic Halogenation | High regioselectivity, mild reaction conditions, uses benign halide salts. | rsc.orgnih.govnih.govchemrxiv.org |

| Graphene Oxide | Oxidative Halogenation | Metal-free, recyclable, uses green oxidant, mild conditions. | rsc.org |

| Zeolite NaY | Electrophilic Bromination | High para-selectivity, reusable after thermal regeneration, reduces isomeric waste. | researchgate.net |

| Raney Nickel (Al-Ni Alloy) | Hydrodehalogenation | Recyclable, effective for removing halogen atoms, reduces catalyst waste. | wasteforum.czmdpi.com |

| Copper(I) Complexes | Halogen Migration/Borylation | Recycles halogen activating group, improves atom economy. | nih.gov |

Comprehensive Spectroscopic Characterization and Elucidation of 1 Bromo 5 Fluoro 3 Iodo 2 Methylbenzene

Nuclear Magnetic Resonance (NMR) Spectroscopy for Exhaustive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. By analyzing the magnetic properties of atomic nuclei, NMR allows for the elucidation of the connectivity and spatial arrangement of atoms within a molecule. For a comprehensive structural assignment of 1-Bromo-5-fluoro-3-iodo-2-methylbenzene, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is employed.

Proton (¹H) NMR: Chemical Shift Anisotropy and Spin-Spin Coupling Analysis

The predicted ¹H NMR spectrum of 1-Bromo-5-fluoro-3-iodo-2-methylbenzene in a standard deuterated solvent like CDCl₃ would be expected to show distinct signals for the aromatic protons and the methyl group protons. The chemical shifts (δ) are influenced by the electron-withdrawing effects of the halogen substituents (Bromo, Fluoro, and Iodo) and the electron-donating nature of the methyl group.

The aromatic region is anticipated to display two signals corresponding to the two non-equivalent aromatic protons. The proton at position 4 (H-4) would likely appear as a doublet of doublets due to coupling with the adjacent fluorine atom and the meta-coupled proton at position 6. The proton at position 6 (H-6) would also be expected to be a doublet of doublets, coupling to the fluorine atom and the proton at H-4. The methyl group protons at position 2 would present as a singlet, as there are no adjacent protons to couple with.

Predicted ¹H NMR Data:

| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |

| CH₃ | 2.45 | s | - |

| H-4 | 7.58 | dd | J(H-F) ≈ 7-9, J(H-H) ≈ 2-3 |

| H-6 | 7.33 | dd | J(H-F) ≈ 4-6, J(H-H) ≈ 2-3 |

Note: The predicted chemical shifts and coupling constants are estimates and may vary from experimental values.

Carbon-13 (¹³C) NMR: Quaternary Carbon Assignment and DEPT Experiments

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For 1-Bromo-5-fluoro-3-iodo-2-methylbenzene, seven distinct carbon signals are expected, corresponding to the six aromatic carbons and the one methyl carbon. The chemical shifts of the aromatic carbons are significantly influenced by the attached halogens. Carbons bonded to electronegative atoms like bromine, fluorine, and iodine will experience a downfield shift.

Distortionless Enhancement by Polarization Transfer (DEPT) experiments would be instrumental in distinguishing between the different types of carbon atoms. A DEPT-135 experiment would show positive signals for CH and CH₃ carbons and negative signals for CH₂ carbons, while quaternary carbons would be absent. A DEPT-90 experiment would only show signals for CH carbons.

Predicted ¹³C NMR Data:

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C1 (C-Br) | 118.9 |

| C2 (C-CH₃) | 141.5 |

| C3 (C-I) | 95.1 |

| C4 | 140.2 |

| C5 (C-F) | 161.8 (d, ¹J(C-F) ≈ 245 Hz) |

| C6 | 120.5 (d, ³J(C-F) ≈ 8 Hz) |

| CH₃ | 23.7 |

Note: The predicted chemical shifts are estimates and may vary from experimental values. The carbon attached to fluorine will appear as a doublet due to C-F coupling.

Fluorine-19 (¹⁹F) NMR: Insights into Electronic Environment and Coupling

¹⁹F NMR is a highly sensitive technique that provides specific information about the fluorine atom in the molecule. For 1-Bromo-5-fluoro-3-iodo-2-methylbenzene, a single resonance is expected in the ¹⁹F NMR spectrum. The chemical shift of this signal would be indicative of the electronic environment around the fluorine atom. The signal would likely appear as a doublet of doublets due to coupling with the two ortho protons (H-4 and H-6).

The magnitude of the coupling constants (J-values) would provide further structural information. The larger coupling constant would correspond to the ortho-coupling with H-4, and the smaller coupling constant to the meta-coupling with H-6.

Predicted ¹⁹F NMR Data:

| Nucleus | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |

| ¹⁹F | -110 to -115 | dd | J(F-H4) ≈ 7-9, J(F-H6) ≈ 4-6 |

Note: The predicted chemical shift is relative to a standard reference (e.g., CFCl₃) and is an estimate.

Quadrupolar Nuclei NMR (e.g., ⁸¹Br, ¹²⁷I) for Halogen Environment Probing

The direct observation of halogen nuclei such as ⁸¹Br and ¹²⁷I by NMR is challenging. This is because these nuclei possess a quadrupole moment, which interacts with local electric field gradients, leading to very rapid nuclear relaxation and consequently, extremely broad NMR signals. nmrdb.org For covalently bonded bromine and iodine in aromatic systems, the spectral widths can be so large as to make detection by standard solid-state or solution NMR impractical. nmrdb.org

While specialized techniques like Nuclear Quadrupole Resonance (NQR) spectroscopy can provide information about the electronic environment of these halogens, it is not a routine NMR experiment. nmrdb.org Therefore, direct NMR data for ⁸¹Br and ¹²⁷I in 1-Bromo-5-fluoro-3-iodo-2-methylbenzene is not readily obtainable.

Advanced 2D NMR Techniques: COSY, HSQC, HMBC, and NOESY for Connectivity Confirmation

Two-dimensional (2D) NMR experiments are essential for unambiguously confirming the structure of 1-Bromo-5-fluoro-3-iodo-2-methylbenzene by establishing through-bond and through-space correlations between nuclei.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would show cross-peaks between scalar coupled protons. In this molecule, a cross-peak would be expected between the aromatic protons H-4 and H-6, confirming their adjacent relationship on the benzene (B151609) ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms. The HSQC spectrum would show correlations between the methyl protons and the methyl carbon, as well as between the aromatic protons (H-4 and H-6) and their respective attached carbons (C-4 and C-6).

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals long-range (typically 2-3 bond) correlations between protons and carbons. This is particularly useful for identifying quaternary carbons and piecing together the molecular framework. Key expected HMBC correlations would include:

The methyl protons to C-2, C-1, and C-3.

H-4 to C-3, C-5, and C-6.

H-6 to C-1, C-4, and C-5.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment shows through-space correlations between protons that are close to each other, regardless of whether they are scalar coupled. A NOESY spectrum could show a correlation between the methyl protons and the aromatic proton at position 6 (H-6), confirming their spatial proximity.

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) and Raman Analysis

Predicted FT-IR and Raman Spectral Features:

C-H Vibrations:

Aromatic C-H stretching vibrations are expected in the region of 3100-3000 cm⁻¹.

Aliphatic C-H stretching vibrations from the methyl group would appear around 2950-2850 cm⁻¹.

Aromatic C-H out-of-plane bending vibrations, which are characteristic of the substitution pattern, would be observed in the 900-675 cm⁻¹ region.

C=C Aromatic Ring Vibrations:

Characteristic skeletal stretching vibrations of the benzene ring are expected in the 1600-1450 cm⁻¹ region.

C-Halogen Vibrations:

C-F Stretch: A strong absorption band is expected in the 1250-1000 cm⁻¹ region.

C-Br Stretch: This vibration typically appears in the 680-515 cm⁻¹ range.

C-I Stretch: This vibration is found at lower wavenumbers, typically in the 600-500 cm⁻¹ region.

The combination of FT-IR and Raman spectroscopy would provide complementary information. For instance, vibrations that are weak in the IR spectrum may be strong in the Raman spectrum, and vice versa. A detailed analysis would require comparison with computationally predicted spectra, often using methods like Density Functional Theory (DFT). cheminfo.org

Characteristic Vibrational Modes of Substituted Aromatics

Infrared (IR) spectroscopy is a powerful tool for identifying the vibrational modes of a molecule, which are characteristic of its bonding and geometry. In substituted aromatic compounds, the vibrational frequencies of the benzene ring provide significant structural information. The substitution pattern on the benzene ring in 1-Bromo-5-fluoro-3-iodo-2-methylbenzene—a 1,2,3,5-tetrasubstituted pattern—influences the C-H and C-C vibrational modes in a predictable manner.

The key vibrational modes for substituted aromatics include:

C-H Stretching: Aromatic C-H stretching vibrations typically occur in the region of 3100-3000 cm⁻¹. For 1-Bromo-5-fluoro-3-iodo-2-methylbenzene, which has two adjacent aromatic hydrogens, these bands are expected to be present, though their intensity may be influenced by the surrounding electron-withdrawing halogen substituents.

C-H Bending (Out-of-Plane): The out-of-plane C-H bending vibrations are highly diagnostic of the substitution pattern on the aromatic ring. For a 1,2,3,5-tetrasubstituted benzene ring, a strong absorption is expected in the 850-800 cm⁻¹ region.

C=C Ring Stretching: The stretching vibrations of the carbon-carbon double bonds within the aromatic ring typically result in a series of absorptions in the 1625-1400 cm⁻¹ region. youtube.com These are often observed as two or three distinct bands and are a hallmark of the aromatic system. youtube.com

Ring Breathing Modes: The entire aromatic ring can undergo a symmetric stretching vibration, known as the "ring breathing" mode. The frequency of this mode is sensitive to the mass and electronic nature of the substituents.

Identification of Functional Group Vibrations and Overtones

Beyond the vibrations of the aromatic core, the specific functional groups of 1-Bromo-5-fluoro-3-iodo-2-methylbenzene give rise to distinct signals in the IR spectrum.

Alkyl C-H Stretching: The methyl group (-CH₃) exhibits symmetric and asymmetric stretching vibrations in the 2975-2850 cm⁻¹ range.

Carbon-Halogen (C-X) Stretching: The vibrations associated with the carbon-halogen bonds are found in the fingerprint region of the spectrum and are highly dependent on the mass of the halogen atom. spectroscopyonline.com Heavier halogens absorb at lower wavenumbers due to the increased reduced mass of the C-X bond. spectroscopyonline.com

C-F Stretch: This bond is strong and gives rise to an intense absorption, typically in the 1250-1000 cm⁻¹ range.

C-Br Stretch: This vibration is expected in the 650-550 cm⁻¹ region. spectroscopyonline.com

C-I Stretch: The C-I bond, being the weakest and involving the heaviest halogen, absorbs at the lowest frequency, typically between 600-500 cm⁻¹. spectroscopyonline.com

The combination of these characteristic absorptions allows for a detailed confirmation of the compound's functional groups and substitution pattern.

Table 1: Predicted Infrared (IR) Absorption Frequencies for 1-Bromo-5-fluoro-3-iodo-2-methylbenzene

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| C-H Stretch | Aromatic | 3100-3030 | Medium-Weak |

| C-H Stretch | Methyl (-CH₃) | 2975-2870 | Medium |

| C=C Stretch | Aromatic Ring | ~1600, ~1475, ~1400 | Medium-Strong |

| C-H Bend (Out-of-Plane) | 1,2,3,5-substitution | 850-800 | Strong |

| C-F Stretch | Aryl-Fluoride | 1250-1180 | Strong |

| C-Br Stretch | Aryl-Bromide | 650-550 | Medium-Strong |

| C-I Stretch | Aryl-Iodide | 600-500 | Medium-Strong |

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Elemental Composition

High-resolution mass spectrometry (HRMS) is an essential technique for determining the precise mass of a molecule, which in turn allows for the confident deduction of its elemental formula. orgchemboulder.comrsc.org For 1-Bromo-5-fluoro-3-iodo-2-methylbenzene (C₇H₅BrFI), the theoretical exact mass can be calculated using the masses of the most abundant isotopes (¹²C, ¹H, ⁷⁹Br, ¹⁹F, ¹²⁷I).

Molecular Formula: C₇H₅BrFI

Calculated Exact Mass: 341.8576 amu

An experimental HRMS measurement yielding a mass-to-charge ratio (m/z) value extremely close to this theoretical value provides strong evidence for the proposed molecular formula.

Isotopic Pattern Analysis for Polyhalogenated Species

A key feature in the mass spectrum of a polyhalogenated compound is its distinctive isotopic pattern, which arises from the natural abundance of isotopes for each element. whitman.edu Bromine is a classic example, with two stable isotopes, ⁷⁹Br (50.54% abundance) and ⁸¹Br (49.46% abundance), which are nearly equal in abundance. orgchemboulder.comlibretexts.org This results in a characteristic M+ and M+2 peak cluster where the two peaks are of almost equal intensity for any fragment containing a single bromine atom. whitman.edu

Fluorine and iodine, in contrast, are monoisotopic (¹⁹F and ¹²⁷I, respectively, with 100% natural abundance). orgchemboulder.comwhitman.edu Therefore, for the parent molecule 1-Bromo-5-fluoro-3-iodo-2-methylbenzene, the molecular ion region will be dominated by the bromine isotopic signature. The spectrum will exhibit two major peaks of nearly equal height separated by two mass units:

[M]⁺ Peak: Corresponds to the molecule containing the ⁷⁹Br isotope (C₇H₅⁷⁹BrFI)⁺ at m/z ≈ 342.

[M+2]⁺ Peak: Corresponds to the molecule containing the ⁸¹Br isotope (C₇H₅⁸¹BrFI)⁺ at m/z ≈ 344.

The relative intensity ratio of these peaks will be approximately 1:1, providing unambiguous evidence for the presence of one bromine atom in the molecule.

Fragmentation Pathways and Diagnostic Ions for Structural Confirmation

Electron ionization (EI) mass spectrometry induces fragmentation of the molecular ion, providing valuable information about the molecule's structure. For alkyl-substituted halogenated benzenes, fragmentation typically involves the cleavage of the weakest bonds and the formation of stable ions. libretexts.orglibretexts.org

A plausible fragmentation pathway for 1-Bromo-5-fluoro-3-iodo-2-methylbenzene would involve:

Loss of the Iodine Atom: The C-I bond is the weakest carbon-halogen bond and is prone to homolytic cleavage. This would result in a prominent fragment ion [M-I]⁺. The large mass loss of 127 units is a key diagnostic feature for iodine-containing compounds. whitman.edu

Loss of the Bromine Atom: Cleavage of the C-Br bond would lead to an [M-Br]⁺ fragment.

Loss of the Methyl Group: Cleavage of the C-C bond between the ring and the methyl group can occur, leading to the loss of a methyl radical (•CH₃) and the formation of an [M-CH₃]⁺ ion.

Tropylium (B1234903) Ion Formation: Aromatic compounds with a methyl substituent often rearrange upon fragmentation to form a stable tropylium ion (C₇H₇⁺) at m/z 91, although in this heavily substituted case, related halogenated tropylium structures would be more likely. whitman.edu

Table 2: Predicted Diagnostic Ions in the HRMS of 1-Bromo-5-fluoro-3-iodo-2-methylbenzene

| Ion Formula | Description | Predicted Exact Mass (m/z) |

| [C₇H₅⁷⁹BrFI]⁺ | Molecular Ion (M⁺) | 341.8576 |

| [C₇H₅⁸¹BrFI]⁺ | Molecular Ion Isotope (M+2) | 343.8556 |

| [C₇H₅BrF]⁺ | Loss of Iodine radical (•I) | 214.9536 |

| [C₇H₅FI]⁺ | Loss of Bromine radical (•Br) | 262.9526 |

| [C₆H₂BrFI]⁺ | Loss of Methyl radical (•CH₃) | 326.8420 |

| [I]⁺ | Iodine Cation | 126.9044 |

Electronic Spectroscopy: UV-Visible Absorption and Emission Studies

UV-Visible spectroscopy probes the electronic transitions within a molecule, particularly those involving π-electrons in aromatic systems. up.ac.za The absorption of UV light promotes electrons from a lower energy molecular orbital (like the Highest Occupied Molecular Orbital, HOMO) to a higher energy one (like the Lowest Unoccupied Molecular Orbital, LUMO).

Analysis of Electronic Transitions and Aromatic Chromophore Interactions

The benzene ring itself is a chromophore with characteristic π → π* transitions. Benzene exhibits a strong primary absorption band around 204 nm and a weaker, fine-structured secondary band (B-band) around 254 nm. up.ac.za When substituents are added to the ring, they can alter the energy of these transitions, leading to shifts in the absorption maxima (λmax) and changes in molar absorptivity (ε).

Substituent Effects: Substituents influence the electronic spectrum through inductive and resonance effects. libretexts.org

Methyl Group (-CH₃): An alkyl group is a weak activating group that donates electron density through an inductive effect, typically causing a small bathochromic (red) shift to longer wavelengths. docbrown.info

For 1-Bromo-5-fluoro-3-iodo-2-methylbenzene, the combination of one activating group and three deactivating halogen groups will lead to a net bathochromic shift compared to unsubstituted benzene. The fine vibrational structure often seen in the secondary band of benzene is typically lost in heavily substituted derivatives, resulting in broader absorption bands.

Table 3: Predicted UV-Visible Absorption Data for 1-Bromo-5-fluoro-3-iodo-2-methylbenzene (in a non-polar solvent)

| Transition | Description | Predicted λmax (nm) |

| π → π | Primary Band | ~210 - 225 |

| π → π | Secondary (Benzenoid) Band | ~270 - 290 |

The comprehensive application of these spectroscopic techniques provides a detailed and unambiguous structural confirmation of 1-Bromo-5-fluoro-3-iodo-2-methylbenzene, illustrating the synergistic power of modern analytical methods.

X-ray Crystallography for Solid-State Structure Determination

Bond Lengths, Bond Angles, and Dihedral Angles in Crystalline State

No experimental data is available to populate a table of bond lengths, bond angles, and dihedral angles for 1-Bromo-5-fluoro-3-iodo-2-methylbenzene in the crystalline state.

Intermolecular Interactions (e.g., Halogen Bonds, pi-pi Stacking) in Crystal Packing

Without a determined crystal structure, a definitive analysis of the intermolecular interactions, such as halogen bonds or π-π stacking, that govern the crystal packing of 1-Bromo-5-fluoro-3-iodo-2-methylbenzene cannot be conducted.

Chemical Reactivity and Mechanistic Investigations of 1 Bromo 5 Fluoro 3 Iodo 2 Methylbenzene

Differential Reactivity of Halogen Substituents Towards Metalation and Cross-Coupling Reactions

The substituted benzene (B151609), 1-bromo-5-fluoro-3-iodo-2-methylbenzene, serves as an excellent substrate for studying the chemoselective nature of metal-halogen exchange and cross-coupling reactions. The presence of iodine, bromine, and fluorine atoms on the same aromatic ring allows for programmed, sequential functionalization. This selectivity is primarily dictated by the differing carbon-halogen bond strengths.

Chemoselective Reactivity of Iodine vs. Bromine vs. Fluorine Bonds

The general order of reactivity for carbon-halogen bonds in metal-catalyzed reactions is C-I > C-Br > C-F. This hierarchy is a direct result of the bond dissociation energies, with the C-I bond being the weakest and most easily broken.

In practice, this differential reactivity allows for highly selective transformations. For instance, in metal-halogen exchange reactions using organolithium or Grignard reagents, the reaction occurs preferentially at the iodinated position, typically at low temperatures. This enables the selective introduction of a functional group at this position while leaving the bromo and fluoro substituents untouched.

Similarly, in palladium-catalyzed cross-coupling reactions such as the Suzuki, Stille, or Sonogashira reactions, the catalyst demonstrates a strong preference for activating the C-I bond. nih.gov By carefully selecting the catalyst, ligands, base, and reaction temperature, chemists can achieve exclusive coupling at the iodine-bearing carbon.

Following the initial functionalization at the iodo-position, the C-Br bond can be targeted. By employing more reactive catalyst systems or by increasing the reaction temperature, a second cross-coupling reaction can be initiated at the bromine-substituted carbon. This stepwise approach is a powerful tool for the synthesis of polysubstituted aromatic compounds.

The C-F bond is the strongest of the three carbon-halogen bonds and is generally unreactive under the conditions used to cleave C-I and C-Br bonds. The high bond energy of the C-F bond makes its oxidative addition to a metal center a challenging process. As a result, the fluorine atom typically remains on the aromatic ring throughout the reaction sequence, where it influences the electronic properties of the molecule.

Kinetic and Thermodynamic Aspects of Halogen Reactivity

The chemoselectivity observed in reactions of 1-bromo-5-fluoro-3-iodo-2-methylbenzene is governed by both kinetic and thermodynamic principles. wikipedia.orgjackwestin.com

Kinetically , the rate of the oxidative addition step, which is often the rate-determining step in cross-coupling reactions, is significantly faster for the C-I bond compared to the C-Br bond. libretexts.org This is due to the lower activation energy required to break the weaker C-I bond. jackwestin.com Reactions favoring the kinetic product are typically run at lower temperatures. libretexts.orgpressbooks.pub

The choice of reaction conditions can be used to favor either the kinetic or thermodynamic product. jackwestin.com For example, the use of specific ligands can alter the electronic and steric nature of the catalyst, thereby enhancing its ability to discriminate between the different carbon-halogen bonds. Temperature is also a critical factor; lower temperatures favor the kinetically controlled reaction at the most reactive C-I bond, while higher temperatures can provide the necessary energy to overcome the activation barrier for the less reactive C-Br bond. libretexts.org

Electrophilic Aromatic Substitution (EAS) on the Substituted Benzene Ring

The benzene ring of 1-bromo-5-fluoro-3-iodo-2-methylbenzene possesses four different substituents, each influencing the outcome of electrophilic aromatic substitution (EAS) reactions in terms of both reactivity and regioselectivity. pharmaguideline.comlumenlearning.com

Regioselectivity and Directing Effects of Multiple Substituents

The position of an incoming electrophile is determined by the directing effects of the substituents already present on the aromatic ring. pharmaguideline.com The directing effects of the substituents on 1-bromo-5-fluoro-3-iodo-2-methylbenzene are as follows:

-CH₃ (methyl): An activating group that directs incoming electrophiles to the ortho and para positions. libretexts.org

-F (fluoro), -Br (bromo), -I (iodo): These are deactivating groups, yet they are also ortho, para-directors. pharmaguideline.comlibretexts.org

Position C4: This position is para to the strongly activating methyl group and ortho to the iodo group.

Position C6: This position is ortho to the bromo and fluoro groups.

Considering these effects, electrophilic attack is most likely to occur at the C4 position, which is strongly favored by the para-directing effect of the activating methyl group.

Steric Hindrance and Electronic Activation/Deactivation Effects

Steric hindrance can also play a significant role in determining the regioselectivity of EAS reactions. numberanalytics.com The methyl and iodo groups are the bulkiest substituents on the ring. The approach of an electrophile to the C6 position is more sterically hindered due to the presence of the adjacent bromo and fluoro groups. uomustansiriyah.edu.iq The C4 position is comparatively less sterically encumbered.

Nucleophilic Aromatic Substitution (SNAr) Pathways and Their Mechanisms

Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring. This reaction is favored by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. uomustansiriyah.edu.iq

In the case of 1-bromo-5-fluoro-3-iodo-2-methylbenzene, there are no strong electron-withdrawing groups, such as a nitro group, positioned ortho or para to any of the halogen atoms. The methyl group is electron-donating, which would destabilize the negatively charged intermediate (Meisenheimer complex) formed during an SNAr reaction. The halogens themselves are deactivating but are not sufficiently electron-withdrawing to strongly activate the ring for SNAr.

Influence of Activating Groups and Leaving Group Ability

The chemical behavior of the benzene ring in 1-bromo-5-fluoro-3-iodo-2-methylbenzene is dictated by the collective influence of its substituents. The methyl group (-CH₃) is an activating group, donating electron density to the ring primarily through an inductive effect and hyperconjugation. This effect tends to increase the rate of electrophilic aromatic substitution compared to unsubstituted benzene. nih.gov

In the context of nucleophilic aromatic substitution (SₙAr), the leaving group ability of the halogens is crucial. For these reactions to occur, the aromatic ring must be sufficiently electron-deficient, typically requiring strong electron-withdrawing groups (like nitro groups) at the ortho or para positions, which are absent in this molecule. libretexts.orgwikipedia.org However, in theoretical SₙAr scenarios, the reactivity order is often F > Cl ≈ Br > I. nih.govwikipedia.org This counterintuitive order arises because the rate-determining step is the initial attack of the nucleophile, which is accelerated by the powerful inductive electron withdrawal of fluorine, stabilizing the negatively charged Meisenheimer intermediate. libretexts.orgstackexchange.com In reactions where the cleavage of the carbon-halogen bond is the rate-determining step, such as in organometallic formation or certain cross-coupling reactions, the leaving group ability follows the order of bond strength: I > Br > Cl > F. libretexts.org

Table 1: Influence of Substituents on Aromatic Ring Reactivity

| Substituent | Effect on Electrophilic Substitution | Primary Mechanism | Leaving Group Ability (C-X Cleavage Rate) |

| -CH₃ | Activating | Inductive Effect / Hyperconjugation | Poor |

| -F | Deactivating | Inductive Effect > Resonance Donation | Poor |

| -Br | Deactivating | Inductive Effect > Resonance Donation | Moderate |

| -I | Deactivating | Inductive Effect > Resonance Donation | Good |

Organometallic Chemistry of 1-Bromo-5-fluoro-3-iodo-2-methylbenzene

The presence of multiple halogens with different reactivities on the benzene ring makes 1-bromo-5-fluoro-3-iodo-2-methylbenzene an excellent substrate for selective organometallic chemistry.

The formation of aryl-lithium and Grignard reagents from aryl halides is a cornerstone of organic synthesis. The reactivity of halogens in these metal-halogen exchange reactions increases down the group: I > Br > Cl. libretexts.orgmsu.edu Consequently, reacting 1-bromo-5-fluoro-3-iodo-2-methylbenzene with common organolithium reagents (like n-butyllithium) or magnesium metal (Mg) is expected to occur with high selectivity at the most labile carbon-iodine bond.

The formation of the Grignard reagent would proceed by the insertion of magnesium into the C-I bond, typically in an ether solvent like THF. libretexts.org Similarly, lithium-halogen exchange would preferentially replace the iodine atom. msu.edu The use of highly reactive magnesium reagents, such as those activated with lithium chloride (e.g., i-PrMgCl·LiCl), can facilitate this exchange under mild conditions, often preserving other functional groups. sigmaaldrich.comsigmaaldrich.com

The resulting organometallic species, 3-bromo-5-fluoro-2-methylphenylmagnesium iodide or its lithium analogue, is a potent nucleophile and a strong base. It can react with a wide array of electrophiles, such as aldehydes, ketones, esters, and carbon dioxide, to introduce a new substituent at the original position of the iodine atom, leaving the bromo and fluoro substituents intact.

Palladium and nickel-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. The general catalytic cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination. nih.govyoutube.com

For a polyhalogenated substrate like 1-bromo-5-fluoro-3-iodo-2-methylbenzene, the first step, oxidative addition, is highly chemoselective. The transition metal catalyst (Pd(0) or Ni(0)) will preferentially insert into the weakest carbon-halogen bond. acs.org The bond dissociation energies follow the trend C-I < C-Br < C-Cl < C-F, making the carbon-iodine bond the most reactive site for oxidative addition. nih.gov

Therefore, in a cross-coupling reaction such as a Suzuki, Stille, or Negishi coupling, the transformation will occur selectively at the iodine position. researchgate.netnih.gov This allows for the introduction of an aryl, alkyl, or other group at this site while preserving the C-Br bond for a potential subsequent, second cross-coupling reaction under more forcing conditions. Nickel catalysts, being more cost-effective and sometimes more reactive, are also highly effective for such transformations, including the coupling of unactivated aryl chlorides. nih.govrsc.orgnih.gov The ability to perform sequential, site-selective couplings makes this molecule a versatile building block for constructing complex, highly substituted aromatic compounds. acs.orgacs.org

Table 2: Predicted Site Selectivity in Key Reactions

| Reaction Type | Reagent(s) | Predicted Primary Reaction Site | Rationale |

| Grignard Formation | Mg, THF | C-I | C-I bond is the weakest, most reactive towards insertion. libretexts.org |

| Lithium-Halogen Exchange | n-BuLi | C-I | Exchange is fastest for the most polarizable halogen. msu.edu |

| Palladium/Nickel Cross-Coupling | Pd(0) or Ni(0), Organometallic reagent | C-I | Oxidative addition occurs selectively at the weakest C-X bond. nih.govresearchgate.net |

| Radical Abstraction | Radical Initiator (e.g., AIBN), H-donor | C-I | Homolytic cleavage is easiest for the weakest C-X bond. libretexts.orgnih.gov |

| Photochemical Cleavage | UV light | C-I | The C-I bond has the lowest bond energy and is most susceptible to photolysis. nih.gov |

Radical Reactions Involving Halogen Abstraction and Aryl Radical Formation

The carbon-halogen bonds in 1-bromo-5-fluoro-3-iodo-2-methylbenzene can undergo homolytic cleavage to form aryl radicals. The ease of this halogen abstraction by a radical initiator is inversely related to the bond strength, meaning the C-I bond is by far the most susceptible to cleavage. libretexts.orgnih.gov The relative rates for radical halogen abstraction follow the order I > Br > Cl > F. fiveable.mewikipedia.org

Typically, these reactions are initiated by a radical initiator, such as azobisisobutyronitrile (AIBN), in the presence of a hydrogen-atom donor like tributyltin hydride or a thiol. The process begins with the abstraction of the iodine atom to generate the 3-bromo-5-fluoro-2-methylphenyl radical. This highly reactive intermediate can then be trapped by the hydrogen-atom donor to yield 1-bromo-3-fluoro-2-methylbenzene. Alternatively, in the absence of a trapping agent, the aryl radical could participate in other radical processes, such as addition to an alkene or dimerization. The selective generation of an aryl radical at a specific position makes this a useful synthetic strategy.

Oxidation and Reduction Chemistry of the Aromatic Nucleus and Substituents

The aromatic nucleus of 1-bromo-5-fluoro-3-iodo-2-methylbenzene is generally resistant to oxidation and reduction due to its inherent stability. However, the substituents can undergo these transformations.

The methyl group is susceptible to oxidation. The benzylic hydrogens on alkyl groups attached to a benzene ring are activated towards oxidation. libretexts.orgmsu.edu Treatment with strong oxidizing agents, such as hot, alkaline potassium permanganate (B83412) (KMnO₄) followed by an acidic workup, would be expected to oxidize the methyl group to a carboxylic acid, yielding 2-bromo-4-fluoro-6-iodobenzoic acid. chemguide.co.uklibretexts.org

Reduction reactions can also be selective. Catalytic hydrogenation under harsh conditions (high pressure and temperature) could potentially reduce the benzene ring to a cyclohexane (B81311) ring, though this would also likely cause dehalogenation. A more synthetically useful reduction is the Birch reduction (using sodium or lithium in liquid ammonia (B1221849) with an alcohol), which reduces the aromatic ring to a non-conjugated diene. youtube.com Reductive dehalogenation, removing the halogen atoms, can also be achieved, often with high selectivity. Catalytic hydrogenation with a palladium catalyst or radical-based reductions would likely cleave the C-I bond first, followed by the C-Br bond, due to the bond strength hierarchy.

Photochemical Transformations and Light-Induced Reactivity

Aromatic compounds with carbon-halogen bonds can undergo photochemical reactions. nih.govresearchgate.net The energy of UV or visible light can be sufficient to induce homolytic cleavage of the C-X bond, generating an aryl radical and a halogen radical. The C-I bond, being the weakest, is the most photosensitive bond in the 1-bromo-5-fluoro-3-iodo-2-methylbenzene molecule.

Upon irradiation with light of an appropriate wavelength, the compound is expected to selectively lose the iodine atom to form the 3-bromo-5-fluoro-2-methylphenyl radical. nih.gov This photochemically generated radical can then undergo the same reactions as a chemically generated one, such as hydrogen atom abstraction from the solvent. Furthermore, light can be used as an external stimulus to initiate other reactions. For example, photoredox catalysis can enable cross-coupling reactions under mild conditions, where light facilitates the catalytic cycle. d-nb.inforsc.org The formation of radicals via halogen-bonding interactions activated by visible light has also been reported, representing a potential pathway for the transformation of this compound. researchgate.net

Computational Chemistry and Theoretical Studies on 1 Bromo 5 Fluoro 3 Iodo 2 Methylbenzene

Quantum Chemical Calculations (DFT, Ab Initio) for Electronic Structure Elucidation